molecular formula C19H16ClN3O3 B2543772 N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 329779-15-9

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Cat. No.: B2543772
CAS No.: 329779-15-9
M. Wt: 369.81
InChI Key: HYDVYFQKWXUCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then reacted with 1-naphthylmethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced technologies such as micro-packed bed reactors can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide: shares similarities with other aromatic amides and nitro compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-17-9-8-15(10-18(17)23(25)26)22-19(24)12-21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,21H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDVYFQKWXUCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.